Cas no 38603-77-9 (Ethyl 4-ethyl-1H-imidazole-5-carboxylate)
Ethyl 4-ethyl-1H-imidazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-ethyl-1H-imidazole-5-carboxylate
- ethyl 5-ethyl-1H-imidazole-4-carboxylate
- ethyl4-ethyl-1H-imidazole-5-carboxylate
- EN300-363725
- 1H-Imidazole-5-carboxylic acid, 4-ethyl-, ethyl ester
- Ethyl 4-ethylimidazole-5-carboxylate
- 38603-77-9
- DTXSID70504424
- SCHEMBL10278987
- 5-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
- AKOS015905412
- SCHEMBL950248
- HCGFHTQCEAGFGW-UHFFFAOYSA-N
-
- MDL: MFCD20661686
- Inchi: 1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
- InChI Key: HCGFHTQCEAGFGW-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(CC)NC=N1)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55Ų
Ethyl 4-ethyl-1H-imidazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186755-1g |
ethyl 4-ethyl-1H-imidazole-5-carboxylate |
38603-77-9 | 95% | 1g |
$1304 | 2021-08-05 | |
| Alichem | A069002727-1g |
Ethyl 4-ethyl-1H-imidazole-5-carboxylate |
38603-77-9 | 95% | 1g |
$1176.00 | 2023-09-02 | |
| Chemenu | CM186755-1g |
ethyl 4-ethyl-1H-imidazole-5-carboxylate |
38603-77-9 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | K56163-1g |
1H-Imidazole-5-carboxylic acid, 4-ethyl-, ethyl ester |
38603-77-9 | 95% | 1g |
$885 | 2024-05-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734988-1g |
Ethyl 5-ethyl-1h-imidazole-4-carboxylate |
38603-77-9 | 98% | 1g |
¥10976.00 | 2024-05-15 | |
| eNovation Chemicals LLC | K56163-1g |
1H-Imidazole-5-carboxylic acid, 4-ethyl-, ethyl ester |
38603-77-9 | 95% | 1g |
$885 | 2025-03-01 | |
| eNovation Chemicals LLC | K56163-1g |
1H-Imidazole-5-carboxylic acid, 4-ethyl-, ethyl ester |
38603-77-9 | 95% | 1g |
$885 | 2025-02-25 |
Ethyl 4-ethyl-1H-imidazole-5-carboxylate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate: A Comprehensive Overview
Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate, also known by its CAS number CAS No. 38603-77-9, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The imidazole moiety is known for its versatility and wide range of applications, making it a focal point in both academic and industrial research.
The structure of Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate consists of an imidazole ring substituted with an ethoxy group at the 5-position and an ethyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The compound is synthesized through various methods, including nucleophilic substitution and condensation reactions, which have been optimized to achieve high yields and purity.
Recent studies have highlighted the potential of Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate in drug discovery and development. Its ability to act as a ligand in metalloenzyme inhibition has been explored, showing promising results in targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. Additionally, the compound has been investigated for its role in catalysis, where it serves as a stabilizing agent for transition metal catalysts, enhancing their efficiency and selectivity in various organic reactions.
In the field of materials science, Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate has been utilized as a precursor for the synthesis of coordination polymers and metal organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, porosity, and stability, making them ideal candidates for gas storage, sensing, and catalysis applications. Recent advancements have focused on tailoring the structure of these materials by incorporating functional groups like those present in Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate to enhance their performance.
The synthesis of Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate has also been optimized to address environmental concerns. Researchers have developed green chemistry approaches that minimize the use of hazardous solvents and reagents while maximizing atom economy. These methods not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes.
In conclusion, Ethyl 4-Ethyl-1H-imidazole-carboxylic acid ethylester, or CAS No. 38603779, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a valuable tool in modern chemistry research.
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